molecular formula C17H23N7OS B2757689 4-{2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2415465-82-4

4-{2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B2757689
CAS No.: 2415465-82-4
M. Wt: 373.48
InChI Key: CGHASXDWKBRWSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex heterocyclic compound that features a thiadiazole ring, a piperazine ring, a pyrimidine ring, and a morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .

Mechanism of Action

The mechanism of action of 4-{2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which can have various physiological effects .

Properties

IUPAC Name

4-[2-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7OS/c1-2-13(1)15-20-21-17(26-15)24-7-5-23(6-8-24)16-18-4-3-14(19-16)22-9-11-25-12-10-22/h3-4,13H,1-2,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHASXDWKBRWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)N3CCN(CC3)C4=NC=CC(=N4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.